Mebicar
Overview
Description
Mebicar, also known as tetramethylglycoluril, is an anxiolytic medication produced by the Latvian pharmaceutical company Olainfarm. It is primarily used in Latvia and Russia to treat anxiety and related disorders. This compound is known for its non-habit-forming properties and does not impair motor functions, making it a unique anxiolytic agent .
Preparation Methods
Mebicar can be synthesized through the condensation of N,N-dimethylurea with glyoxal. This reaction is typically carried out in an aqueous solution with a catalytic amount of phosphoric acid anhydride at room temperature. The product, tetramethylglycoluril, is then isolated by filtration. The filtrate can be reused by adding more dimethylurea and glyoxal, although this requires a longer reaction time .
Chemical Reactions Analysis
Mebicar undergoes various chemical reactions, including:
Condensation: The primary synthetic route involves the condensation of N,N-dimethylurea with glyoxal.
Oxidation and Reduction: This compound is chemically inert and does not interact with acids, alkali, oxidants, or reducing agents.
Scientific Research Applications
Mebicar has a wide range of scientific research applications, including:
Medicine: It is used to treat anxiety, emotional stress, and related disorders.
Psychiatry: This compound has been shown to reduce anxiety and depressive symptoms without causing sedation or dependency.
Pharmacology: Studies have explored its potential in aiding smoking cessation and treating attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
Mebicar exerts its effects by modulating several neurotransmitter systems. It decreases brain norepinephrine levels and increases brain serotonin levels without affecting dopaminergic or cholinergic systems. This modulation helps reduce anxiety and emotional stress without causing sedation or dependency .
Comparison with Similar Compounds
Mebicar is often compared to other anxiolytic agents such as benzodiazepines. Unlike benzodiazepines, this compound is non-habit-forming, non-sedating, and does not impair motor functions . Similar compounds include:
Benzodiazepines: Commonly used anxiolytics that can cause sedation and dependency.
Buspirone: Another anxiolytic that does not cause sedation but has a different mechanism of action.
Selective Serotonin Reuptake Inhibitors (SSRIs): Used to treat anxiety and depression but can have side effects such as sexual dysfunction and weight gain.
This compound’s unique properties make it a valuable alternative for treating anxiety and related disorders without the drawbacks of sedation and dependency.
Properties
IUPAC Name |
1,3,4,6-tetramethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-9-5-6(11(3)7(9)13)12(4)8(14)10(5)2/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUUSFJTJXFNGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(N(C1=O)C)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143588 | |
Record name | Mebikar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10095-06-4 | |
Record name | Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10095-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mebikar | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mebicar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13522 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mebikar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione,tetrahydro-1,3,4,6-tetramethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMGICOLURIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FE6NPG89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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